molecular formula C21H24N2O3 B267265 N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide

N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide

Cat. No. B267265
M. Wt: 352.4 g/mol
InChI Key: OKQPTWBIXVCGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine receptor agonists. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide exerts its effects by binding to the adenosine A3 receptor, which is expressed on various immune cells, including T cells, B cells, and macrophages. Activation of the A3 receptor by N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide results in the inhibition of pro-inflammatory cytokine production, suppression of T cell activation, and induction of apoptosis in cancer cells. In addition, N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide has been shown to modulate the expression of various genes involved in immune regulation and cell proliferation.
Biochemical and Physiological Effects:
N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, suppression of T cell activation, induction of apoptosis in cancer cells, and modulation of gene expression. In addition, N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide has been shown to improve graft survival and reduce rejection rates in organ transplantation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide for lab experiments is its specificity for the adenosine A3 receptor, which allows for the selective modulation of immune cell function. In addition, N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic use. However, one of the limitations of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide is its relatively low potency compared to other adenosine receptor agonists, which may limit its efficacy in certain applications.

Future Directions

There are several future directions for research on N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide, including:
1. Investigating the potential use of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide in combination with other immunomodulatory agents for the treatment of cancer and autoimmune disorders.
2. Developing more potent derivatives of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide with improved efficacy and selectivity for the adenosine A3 receptor.
3. Studying the mechanisms of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide-induced gene expression modulation and its potential therapeutic implications.
4. Investigating the potential use of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide in other disease models, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its specificity for the adenosine A3 receptor, low toxicity, and good bioavailability make it a promising candidate for therapeutic use. Further research is needed to fully understand its mechanisms of action and potential therapeutic implications.

Synthesis Methods

The synthesis of N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide involves several steps, starting from the reaction of 3-nitroaniline with isobutyryl chloride to form 3-(isobutyrylamino)aniline. This intermediate is then reacted with 3-bromoanisole in the presence of potassium carbonate to form N-[3-(isobutyrylamino)phenyl]-3-bromoanisole. Finally, the bromo compound is reacted with 2-methylpropene in the presence of palladium on carbon catalyst to form N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide.

Scientific Research Applications

N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in preclinical studies. In addition, N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide has been investigated for its potential use in organ transplantation, where it has been shown to improve graft survival and reduce rejection rates.

properties

Product Name

N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[3-(2-methylpropanoylamino)phenyl]-3-(2-methylprop-2-enoxy)benzamide

InChI

InChI=1S/C21H24N2O3/c1-14(2)13-26-19-10-5-7-16(11-19)21(25)23-18-9-6-8-17(12-18)22-20(24)15(3)4/h5-12,15H,1,13H2,2-4H3,(H,22,24)(H,23,25)

InChI Key

OKQPTWBIXVCGFE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC(=C)C

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC(=C)C

Origin of Product

United States

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